

A Preclinical Comparative Analysis of GPR40 Agonists: DS-1558 vs. Fasiglifam (TAK-875)

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Compound of Interest

Compound Name: DS-1558

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This guide provides an objective comparison of the preclinical data for two G-protein coupled receptor 40 (GPR40) agonists: **DS-1558** and fasiglifam (TAK-875). Both compounds have been investigated for their potential as treatments for type 2 diabetes. This document summarizes their performance in preclinical models, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

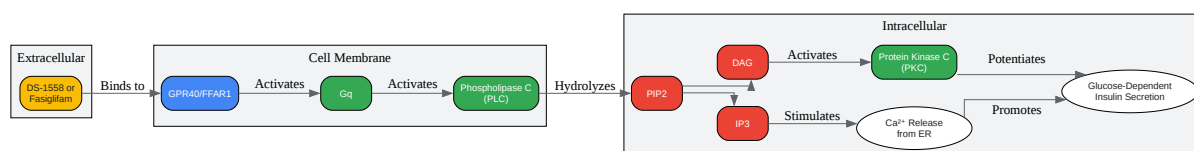
Introduction to DS-1558 and Fasiglifam

DS-1558 and fasiglifam are selective agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed in pancreatic β -cells.^{[1][2]} Activation of GPR40 by agonists enhances glucose-stimulated insulin secretion (GSIS), offering a therapeutic strategy for type 2 diabetes with a potentially low risk of hypoglycemia.^[1] ^[2] Fasiglifam (TAK-875) progressed to Phase 3 clinical trials before its development was halted due to concerns about liver toxicity.^[3] **DS-1558** is a potent and orally bioavailable GPR40 agonist that has demonstrated significant glucose-lowering effects in preclinical studies.

Mechanism of Action: GPR40 Signaling Pathway

Both **DS-1558** and fasiglifam exert their effects by binding to and activating GPR40. This activation stimulates the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca^{2+} levels is a key step in promoting glucose-dependent insulin secretion from pancreatic β -cells. Fasiglifam has been described as an ago-allosteric modulator of GPR40, meaning it can act in concert with endogenous free fatty acids to potentiate its effect.



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Figure 1: GPR40 signaling pathway activated by agonists.

In Vitro Potency and Selectivity

Both compounds have demonstrated high potency for the GPR40 receptor in in vitro assays.

Compound	Assay	Cell Line	Potency (EC50)	Reference
DS-1558	Calcium influx	-	3.7 nM	
Fasiglifam (TAK-875)	Calcium influx	hGPR40-CHO	13 nM	
Fasiglifam (TAK-875)	Inositol phosphate accumulation	hGPR40-CHO	72 nM	

DS-1558 was reported to have no agonistic activity on PPAR γ up to 100 μ M and exhibited over 100-fold selectivity against a panel of 68 other receptors, ion channels, and transporters. Fasiglifam also demonstrated high selectivity for GPR40 with weak to no activity at other free fatty acid receptors.

Preclinical In Vivo Efficacy

Both **DS-1558** and fasiglifam have shown robust glucose-lowering effects in rodent models of type 2 diabetes.

DS-1558 In Vivo Data

In an oral glucose tolerance test (OGTT) in Zucker diabetic fatty (ZDF) rats, **DS-1558** demonstrated a marked reduction in glucose excursion.

Animal Model	Dose (p.o.)	Effect	Reference
ZDF Rats	0.03 mg/kg	Markedly reduced glucose excursion	
ZDF Rats	0.1 mg/kg	Glucose-lowering potency similar to sitagliptin (10 mg/kg)	
ZDF Rats	0.1 mg/kg	Augmentation of plasma insulin levels	

Fasiglifam (TAK-875) In Vivo Data

Fasiglifam has been evaluated in several diabetic rat models, consistently showing improvements in glucose tolerance and insulin secretion.

Animal Model	Dose (p.o.)	Effect	Reference
N-STZ-1.5 Rats	1-10 mg/kg	Improved glucose tolerance and augmented insulin secretion in OGTT	
ZDF Rats	10 mg/kg	Increased plasma insulin levels	
Fasted SD Rats	up to 30 mg/kg	Did not enhance insulin secretion or cause hypoglycemia	

Preclinical Safety Profile

A significant differentiating factor between the two compounds based on available data is their safety profile, particularly concerning hepatotoxicity.

DS-1558: Publicly available preclinical data on the safety pharmacology of **DS-1558** is limited.

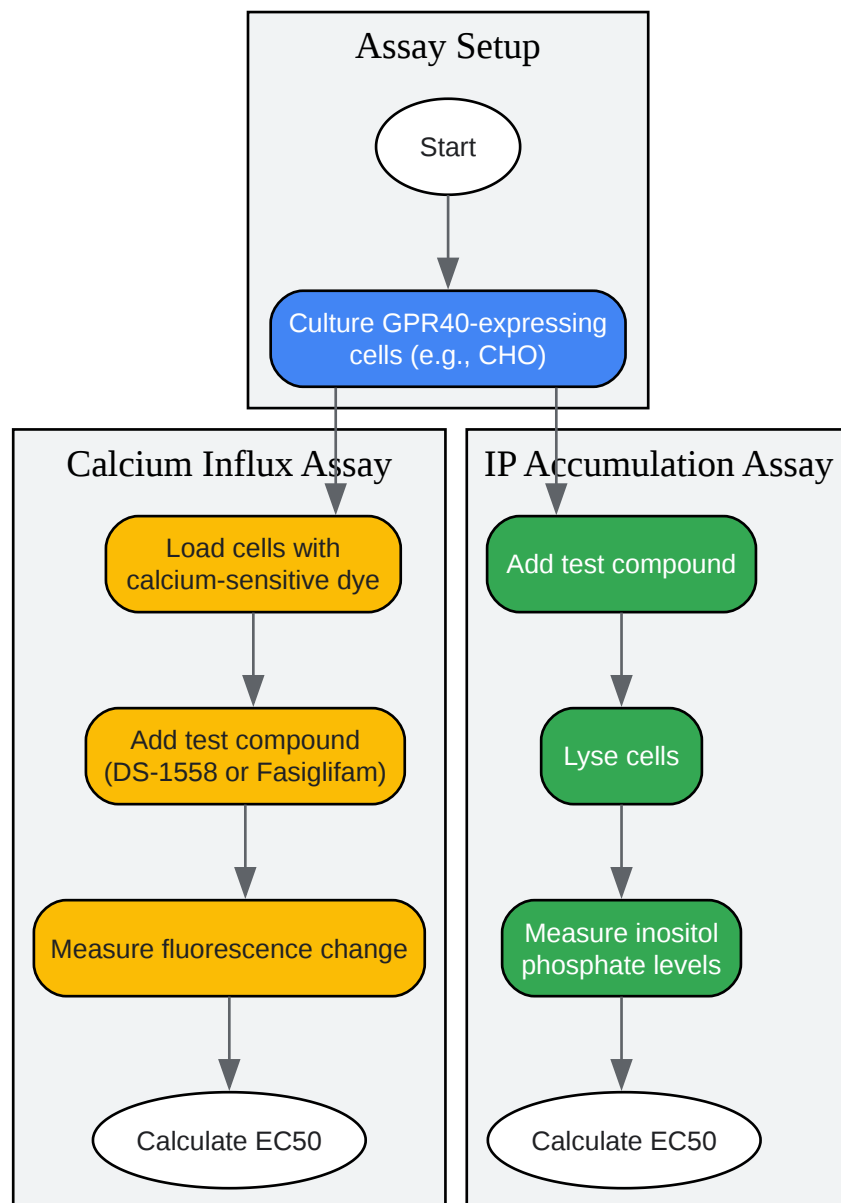
Fasiglifam (TAK-875): Preclinical studies in dogs revealed hepatotoxicity. The clinical development of fasiglifam was ultimately terminated due to drug-induced liver injury observed in Phase 3 trials.

Experimental Protocols

In Vitro Potency Assays

- **Calcium Influx Assay:** This assay measures the increase in intracellular calcium concentration following receptor activation. Cells expressing the GPR40 receptor (e.g., hGPR40-CHO) are loaded with a calcium-sensitive fluorescent dye. The compound of interest is added, and the change in fluorescence, indicative of calcium mobilization, is measured to determine the EC50 value.
- **Inositol Phosphate (IP) Accumulation Assay:** This assay quantifies the accumulation of inositol phosphates, downstream messengers of Gq-coupled receptor activation. Cells

expressing GPR40 are treated with the test compound, and the amount of IP produced is measured, typically using a competitive binding assay or other detection methods.



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Figure 2: General workflow for in vitro potency assays.

In Vivo Oral Glucose Tolerance Test (OGTT)

- Animal Model: Typically, diabetic rodent models such as ZDF (Zucker diabetic fatty) rats or nSTZ (neonatal streptozotocin-induced) rats are used.
- Procedure: Animals are fasted overnight. The test compound (**DS-1558** or fasiglifam) or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose solution is administered orally. Blood samples are collected at various time points before and after the glucose challenge to measure plasma glucose and insulin levels. The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.



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Figure 3: Experimental workflow for an oral glucose tolerance test.

Summary and Conclusion

Both **DS-1558** and fasiglifam (TAK-875) are potent and selective GPR40 agonists with demonstrated efficacy in preclinical models of type 2 diabetes. **DS-1558** appears to be a highly potent GPR40 agonist based on its low nanomolar EC₅₀ value. In vivo, both compounds effectively lower blood glucose and enhance insulin secretion in a glucose-dependent manner.

The key differentiating factor highlighted by available data is the safety profile. The development of fasiglifam was terminated due to liver toxicity, a liability that has cast a shadow over the GPR40 agonist class. While the preclinical safety data for **DS-1558** is not as extensively reported in the public domain, its continued development would presumably require a clear demonstration of a superior safety profile, particularly concerning hepatotoxicity.

For researchers in the field, the data presented underscores the therapeutic potential of GPR40 agonism while also emphasizing the critical importance of thorough safety and toxicology assessments in the development of new candidates in this class. Further head-to-head preclinical studies under identical experimental conditions would be necessary for a definitive quantitative comparison of the efficacy and safety of **DS-1558** and fasiglifam.

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